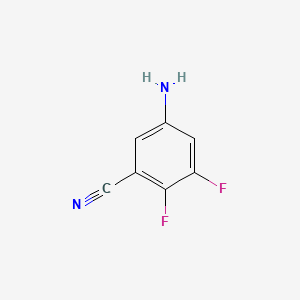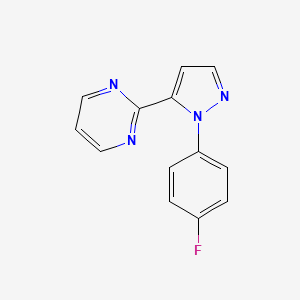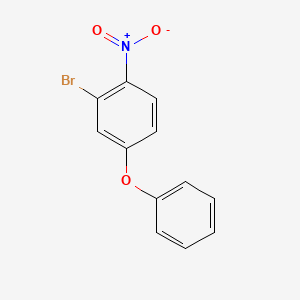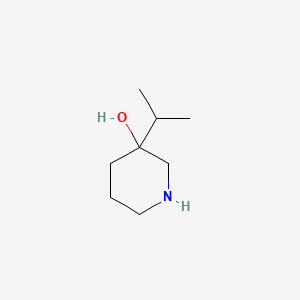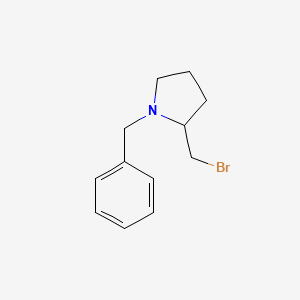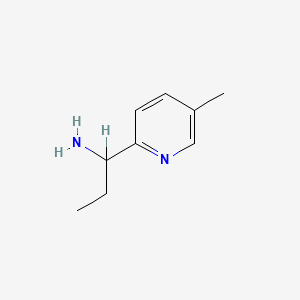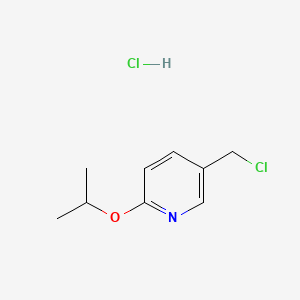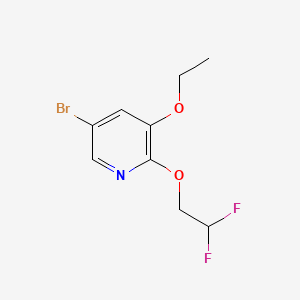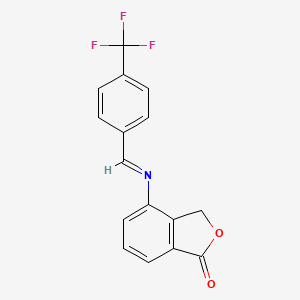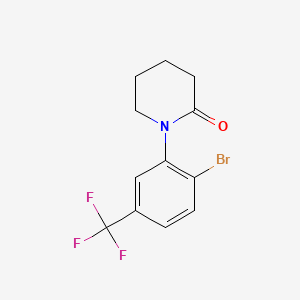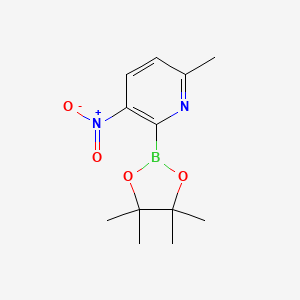
6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic intermediate with borate groups . It is an important raw material in the synthesis of various compounds .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . The Miyaura borylation and sulfonylation reactions are also used in its synthesis .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The crystal structures obtained by these methods are consistent with the value calculated by density functional theory (DFT) .Chemical Reactions Analysis
The compound is involved in various transformation processes due to its high stability, low toxicity, and high reactivity . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using DFT . The molecular electrostatic potential and frontier molecular orbitals of the compound have been studied to further clarify certain physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a critical intermediate in the synthesis of boric acid ester intermediates with benzene rings. These intermediates undergo structural confirmation through a combination of FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction provides crystallographic and conformational analyses, with the molecular structures being further validated using density functional theory (DFT). This comprehensive structural elucidation reveals physicochemical properties and conformational stability consistent with the crystal structures determined by X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated, offering insights into their chemical reactivity and potential applications in material science and catalysis (P.-Y. Huang et al., 2021).
Vibrational Properties and Crystal Structure
Further studies on similar compounds have emphasized the synthesis, crystal structure, and vibrational properties, highlighting the role of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)aniline. These compounds are characterized by spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and confirmed by X-ray diffraction. DFT and TD-DFT calculations align with experimental data, providing a comparative analysis of spectroscopic data, geometrical parameters, and electronic structure. This research underlines the potential of these compounds for advanced material applications, including optoelectronics and sensors, by elucidating their vibrational assignments and electronic properties (Qing-mei Wu et al., 2021).
Molecular Structure and Conformational Preference
The study of 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane and its complex with pyridine through single-crystal X-ray diffraction and NMR spectroscopy, complemented by DFT calculations, provides vital information on the molecular structure and conformational preferences of these compounds. This research offers foundational insights for designing boron-containing compounds with targeted physical and chemical properties, essential for pharmaceuticals, agrochemicals, and material science (G. S. Khaibullina et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
6-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-8-6-7-9(15(16)17)10(14-8)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUGBOXKQIFHEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694473 |
Source


|
| Record name | 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1310384-91-8 |
Source


|
| Record name | 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

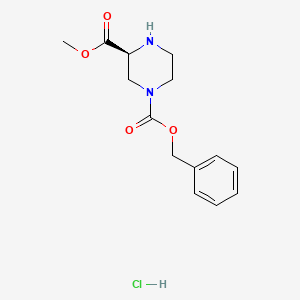

![1-Bromo-2-[(butylsulfanyl)methyl]benzene](/img/structure/B571945.png)
